

Synthesis of Tertiary Amines via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
Cat. No.:	B113029

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

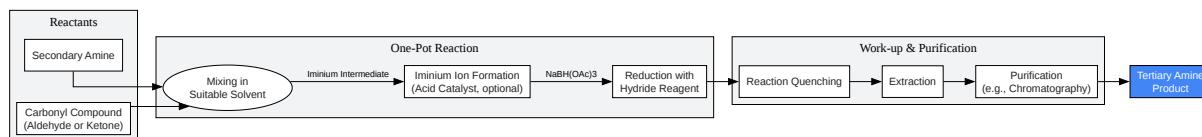
Abstract

Reductive amination stands as a cornerstone in synthetic organic chemistry, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds. This application note provides a detailed protocol for the synthesis of tertiary amines through the reductive amination of secondary amines with carbonyl compounds. The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced *in situ*.^{[1][2]} This one-pot procedure is highly valued for its efficiency and broad applicability in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2][3]} This document outlines a general protocol, with a focus on the use of the mild and selective reducing agent sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), and presents a comparative analysis of various reaction conditions and substrates.^{[2][4]}

Introduction

The synthesis of tertiary amines is of significant interest due to their prevalence in biologically active compounds and functional materials.^[1] Reductive amination, also known as reductive alkylation, provides a powerful alternative to traditional N-alkylation methods, which often suffer from issues of over-alkylation and the use of harsh reagents.^[5] The direct, one-pot nature of reductive amination, where the carbonyl compound, secondary amine, and reducing agent are

combined, is a key advantage, simplifying the synthetic process and often leading to high yields.[2]


The choice of reducing agent is critical to the success of the reaction. While various hydride reagents can be employed, sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) has emerged as a particularly effective reagent for this transformation.[2][4] Its mild nature and selectivity for the iminium ion over the parent carbonyl group minimize side reactions and enhance product purity.[2]

Reaction Mechanism and Workflow

The reductive amination of a secondary amine with a carbonyl compound (aldehyde or ketone) proceeds in two main steps:

- **Iminium Ion Formation:** The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form a transient iminium ion. This step is often catalyzed by mild acid.
- **Reduction:** A hydride-based reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.

The overall workflow for the synthesis of tertiary amines via reductive amination is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for tertiary amine synthesis.

Quantitative Data Summary

The following tables summarize the yields of various tertiary amines synthesized via reductive amination under different reaction conditions.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)

Secondary Amine	Carbonyl Compound	Solvent	Additive	Yield (%)
N-Methylaniline	Acetone	Dichloromethane (DCM)	None	High
Diethylamine	1,2-Cyclohexanone	Dichloroethane (DCE)	Acetic Acid	95
Pyrrolidine	Cyclopentanone	Tetrahydrofuran (THF)	None	92
Morpholine	Benzaldehyde	DCE	None	96
N-Methylbenzylamine	Propionaldehyde	Acetonitrile	None	88

Note: "High" indicates a qualitative description of yield from the source material where a specific percentage was not provided.

Table 2: Comparison of Different Reducing Agents

Secondary Amine	Carbonyl Compound	Reducing Agent	Solvent	Yield (%)
Dibenzylamine	Cyclohexanone	NaBH(OAc) ₃	DCE	94
Dibenzylamine	Cyclohexanone	NaBH ₃ CN	Methanol	85
Dibenzylamine	Cyclohexanone	NaBH ₄	Methanol	78
N-Phenylpiperazine	Acetone	NaBH(OAc) ₃	THF	91
N-Phenylpiperazine	Acetone	NaBH ₃ CN	Methanol	82

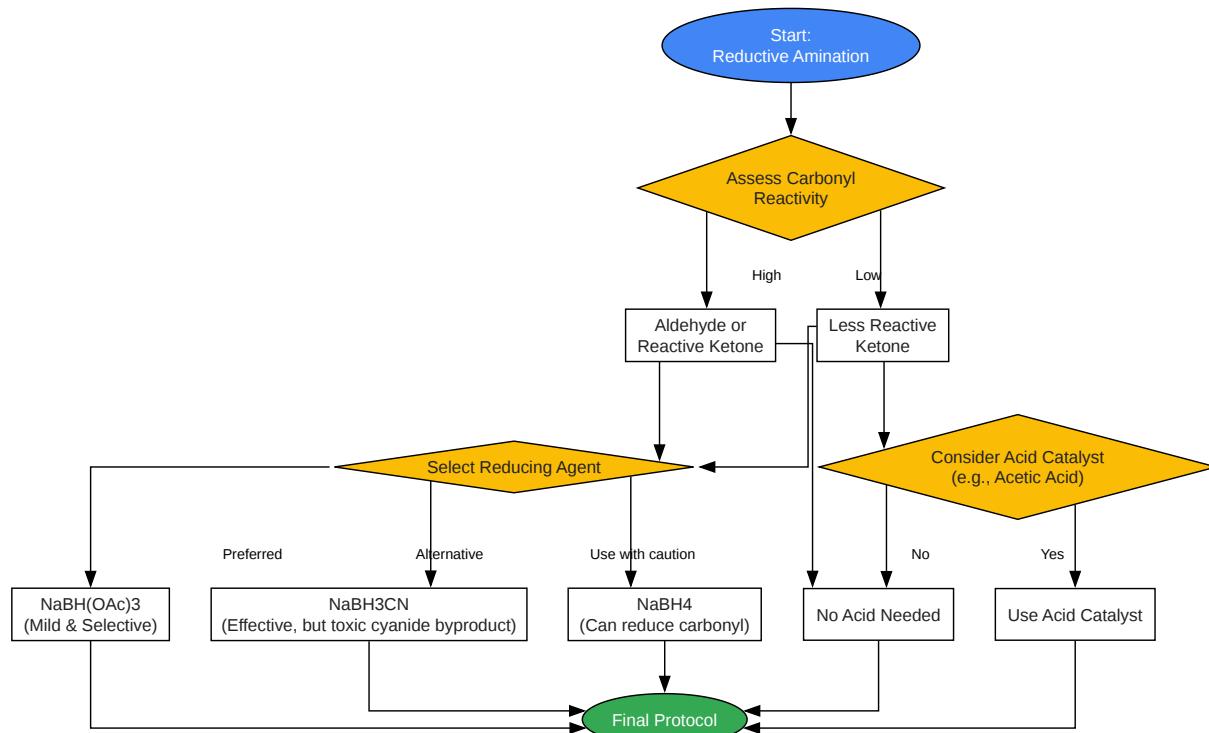
Experimental Protocol: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the synthesis of a tertiary amine from a secondary amine and a carbonyl compound.

Materials:

- Secondary amine (1.0 eq)
- Aldehyde or ketone (1.1 - 1.2 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
- Acetic acid (optional, typically for less reactive ketones)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or argon atmosphere setup (optional, but recommended)
- Separatory funnel
- Rotary evaporator


Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the secondary amine (1.0 eq) and the carbonyl compound (1.1-1.2 eq).
- Solvent Addition: Add anhydrous DCE or DCM to dissolve the reactants. The typical concentration is 0.1-0.5 M.
- Acid Catalyst (Optional): For reactions involving less reactive ketones, a catalytic amount of acetic acid (e.g., 1-2 equivalents) can be added to facilitate iminium ion formation. For most aldehydes and reactive ketones, this is not necessary.^[4]
- Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The addition may cause a slight exotherm.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
- Work-up: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution may occur. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with DCM or the reaction solvent (2 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

- Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. b. The crude product can be purified by flash column chromatography on silica gel to afford the pure tertiary amine.

Logical Relationships in Reagent Selection

The choice of reagents is crucial for a successful reductive amination. The following diagram illustrates the logical considerations for selecting the appropriate reducing agent and the potential need for an acid catalyst.

[Click to download full resolution via product page](#)

Caption: Reagent selection logic for reductive amination.

Conclusion

Reductive amination is a highly efficient and versatile method for the synthesis of tertiary amines. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows

for a one-pot reaction under gentle conditions, tolerating a wide range of functional groups. The protocol and data presented in this application note provide a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the streamlined production of diverse tertiary amine scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Synthesis of Tertiary Amines via Reductive Amination: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113029#protocol-for-reductive-amination-synthesis-of-tertiary-amines\]](https://www.benchchem.com/product/b113029#protocol-for-reductive-amination-synthesis-of-tertiary-amines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com